Product packaging for Tremuloidin(Cat. No.:CAS No. 529-66-8)

Tremuloidin

Cat. No.: B192562
CAS No.: 529-66-8
M. Wt: 390.4 g/mol
InChI Key: FWPNCAYVELBDRB-BFMVXSJESA-N
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Description

Tremuloidin is an aryl beta-D-glucoside that is salicin in which the hydrogen of the 2-hydroxy group is replaced by a benzoyl group. It is found in the leaves and bark of willows and poplars. It has a role as a plant metabolite. It is a member of benzyl alcohols, a benzoate ester, a monosaccharide derivative, an aryl beta-D-glucoside and an aromatic primary alcohol. It is functionally related to a salicin.
This compound has been reported in Salix chaenomeloides, Salix phylicifolia, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H22O8 B192562 Tremuloidin CAS No. 529-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(hydroxymethyl)phenoxy]oxan-3-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O8/c21-10-13-8-4-5-9-14(13)26-20-18(17(24)16(23)15(11-22)27-20)28-19(25)12-6-2-1-3-7-12/h1-9,15-18,20-24H,10-11H2/t15-,16-,17+,18-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPNCAYVELBDRB-BFMVXSJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(C(C(OC2OC3=CC=CC=C3CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=CC=C3CO)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967366
Record name 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529-66-8
Record name Tremuloidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=529-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tremuloidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)phenyl 2-O-benzoylhexopyranoside
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TREMULOIDIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Contextualization of Tremuloidin Within Chemical Ecology

Historical Perspectives on Salicinoid Research in Salicaceae

The study of salicinoids, a class of phenolic glycosides characteristic of the Salicaceae family (willows and poplars), has a rich history rooted in pharmacology and ecology. The journey began with the isolation of salicin (B1681394), the lead compound that famously led to the development of aspirin. rothamsted.ac.ukrothamsted.ac.uk For many years, research focused on this single compound, but early investigations, particularly in the mid-20th century, began to unveil a much greater chemical diversity within the family.

Seminal studies during this period utilized techniques like hot-water extraction to identify a suite of related compounds in Populus species. oup.com These foundational efforts led to the characterization of signature salicinoids such as tremuloidin, salicortin (B1681395), and tremulacin (B192548). oup.com The analytical methods of the time, primarily qualitative approaches like thin-layer chromatography, were crucial in establishing the species-specific profiles of these compounds, although they were often based on a limited number of individual plants. nih.gov

The advancement of analytical technology, especially the advent of liquid chromatography-mass spectrometry (LC-MS), revolutionized salicinoid research. nih.gov These powerful techniques allowed for precise identification and quantification, revealing an unexpected diversity of salicinoids and the existence of distinct chemical phenotypes (chemotypes) within a single species, such as Populus tremula. nih.govplos.org Research on European aspen (P. tremula) identified not only the expected compounds like this compound and salicortin but also more complex structures previously thought to be exclusive to willows (Salix). plos.org

From an ecological standpoint, salicinoids were quickly recognized as the primary anti-herbivore defense compounds in Salicaceae. plos.orgwisc.edu Their role as deterrents to generalist insects and mammalian browsers became a central theme of research. plos.org This defensive function is now understood to be a primary evolutionary driver for the accumulation and diversification of these metabolites. oup.comresearchgate.netnih.gov

Key Milestones in Salicinoid Research Description Primary Citations
Early 19th Century Isolation and characterization of salicin from willow bark. rothamsted.ac.ukrothamsted.ac.uknih.gov
Mid-20th Century Foundational studies using hot-water extraction identify additional salicinoids, including this compound, salicortin, and tremulacin in Populus species. oup.com
Late 20th Century Establishment of salicinoids as key defensive compounds against herbivores, using bioassays and early chromatographic methods. plos.orgwisc.edu
Early 21st Century Application of advanced LC-MS techniques reveals high chemical diversity and distinct chemotypes within species. nih.govplos.org
Modern Era Integration of genomics, metabolomics, and techniques like CRISPR/Cas9 to elucidate biosynthetic pathways and the complex ecological roles of salicinoids beyond simple defense. oup.comresearchgate.netnih.govplantae.org

Significance of this compound in Plant Specialized Metabolism Studies

Plant specialized metabolites, historically known as secondary metabolites, are compounds not essential for basic growth and development but are crucial for an organism's survival and interaction with its environment. nih.govroutledge.com They serve functions in defense, attraction of pollinators, and mediation of symbiotic relationships. nih.govnih.gov this compound is a significant compound within this framework, particularly in studies of the Salicaceae family.

This compound is one of the signature salicinoids found in North American trembling aspen (Populus tremuloides), alongside salicin, salicortin, and tremulacin. plos.orguqar.ca While often present in lower concentrations compared to salicortin and tremulacin, its consistent presence makes it an important marker in chemotaxonomic studies and ecological investigations. uqar.ca The entire suite of salicinoids is considered a form of constitutive defense, meaning the compounds are always present in the plant tissues rather than being produced in response to an attack. nih.gov

The biosynthesis of this compound and other salicinoids is a key area of research in plant specialized metabolism. These compounds are derived from the shikimate-phenylpropanoid pathway. plos.org Early radiolabeling experiments helped trace the origins of the salicinoid core structure to precursors like cinnamic and benzoic acid. nih.govoup.com The modular architecture of salicinoids—a core salicin skeleton modified by the addition of various chemical groups like benzoyl (in this compound and tremulacin) or acetyl moieties—suggests a highly channeled and genetically controlled biosynthetic process. nih.govplos.org This modularity makes the salicinoid pathway an excellent model system for studying how plants generate vast chemical diversity from a few common precursors using a limited number of enzymes. plos.org

Glycosylation, the attachment of a sugar moiety, is a critical modification step in the biosynthesis of specialized metabolites, and this compound is a glycoside. nih.gov This process, typically carried out by UDP-dependent glycosyltransferases (UGTs), enhances the stability and water solubility of compounds, which influences their storage, transport, and bioactivity. nih.gov The study of UGTs involved in salicinoid biosynthesis is an active research frontier, with the disruption of specific UGT genes in poplar leading to significant changes in the plant's chemical profile and even affecting its growth and development. rothamsted.ac.uknih.govplantae.org

Recent studies have also highlighted the broader ecological roles of these compounds. For instance, the profile of salicinoids, including this compound, in a poplar's root system can influence the composition of the surrounding soil microbial communities. asm.org Furthermore, research using genetically modified poplars with minimal salicinoid content has shown that the high metabolic cost of producing these defensive chemicals can create trade-offs, such as a reduced capacity for resprouting under carbon-limited conditions. nih.gov These findings underscore the significance of this compound and its relatives not just as simple defense chemicals, but as integral components of the plant's metabolic network, influencing its physiology, development, and ecosystem interactions.

Occurrence and Distribution of Tremuloidin

Botanical Sources and Phylogenetics of Tremuloidin Accumulation

The presence and concentration of this compound are not uniform across the plant kingdom, with its accumulation being a characteristic feature of certain genera.

Presence and Variation of this compound in Populus Species

This compound is a well-documented constituent of various Populus (poplar) species. nih.gov It is considered one of the signature salicinoids in species like the North American quaking aspen (Populus tremuloides), alongside salicin (B1681394), salicortin (B1681395), and tremulacin (B192548). diva-portal.orgwisc.edu Its presence has also been confirmed in European aspen (Populus tremula), where it co-occurs with a diverse array of other salicinoids. diva-portal.orgneocities.orgnih.gov

Research has shown significant variation in this compound content among different Populus species and even between genotypes of the same species. For instance, a study comparing the canker-resistant Populus tomentosa and the canker-susceptible Populus beijingensis found that this compound was one of the dominant phenolic compounds in P. tomentosa. apsnet.orgnih.gov In contrast, some genotypes of Populus trichocarpa have been observed to lack any measurable amounts of this compound. rsc.orgosti.gov This variability highlights the strong genetic control over the biosynthesis of this compound. wisc.edu In some cases, levels of this compound are very low compared to other phenolic glycosides like salicortin and tremulacin. wisc.eduresearchgate.net

The phylogenetic relationships within the Populus genus likely influence the patterns of this compound accumulation. While a comprehensive phylogenetic analysis linking specific lineages to this compound content is still an area of active research, the consistent presence of this compound in the Populus section, which includes P. tremuloides and P. tremula, suggests a shared evolutionary history of its biosynthetic pathway. idpan.poznan.pl

Table 1: Presence of this compound in Various Populus Species

SpeciesPresence of this compoundReference
Populus tremuloides (Quaking Aspen)Present diva-portal.orgwisc.eduneocities.org
Populus tremula (European Aspen)Present diva-portal.orgneocities.orgnih.gov
Populus tomentosaPresent and dominant apsnet.orgnih.gov
Populus beijingensisLower concentration compared to P. tomentosa apsnet.orgnih.gov
Populus trichocarpaVariable, some genotypes lack it rsc.orgosti.gov
Populus fremontiiPresent researchgate.net
Populus angustifoliaPresent researchgate.net
Hybrid Poplar (P. tremula x P. alba)Present asm.org

Occurrence of this compound in Salix Species

This compound is also found in the genus Salix (willow), another prominent member of the Salicaceae family. nih.gov It has been identified in the leaves and bark of various willow species. nih.gov For example, this compound has been reported in Salix chaenomeloides and Salix phylicifolia. nih.gov It is also a major constituent in the juvenile stem and bark of Salix acutifolia, the leaves of S. chaenomeloides, and the twigs of Salix glandulosa. frontiersin.org The co-occurrence of this compound and other salicinoids in both Populus and Salix suggests a shared ancestral origin of the biosynthetic pathways for these compounds within the Salicaceae family.

Spatial and Temporal Dynamics of this compound within Plant Organisms

The concentration of this compound is not static within a plant; it varies between different organs, tissues, and over the developmental stages of the plant, and can be influenced by environmental conditions.

Organ-Specific Accumulation Profiles of this compound

This compound is found in various organs of poplar and willow trees, including leaves, bark, and twigs. nih.govfrontiersin.org Studies have shown that the accumulation of phenolic glycosides, including this compound, can differ significantly between these organs. For example, in Salix species, the highest number of phenolic glycosides are generally found in the leaves, followed by twigs, stems, and bark. frontiersin.org

Research on willow has shown that under certain conditions, such as salinity stress, this compound can become enriched in the roots. biorxiv.orgbiorxiv.org In contrast, a study on aspen (Populus tremuloides) indicated that non-structural carbohydrate reserves accumulated in non-photosynthetic organs like roots and stems during the previous growing season can drive the production of defensive compounds, including this compound, in the subsequent season. researchgate.net

Subcellular and Tissue Localization of this compound

Advanced imaging techniques have provided insights into the localization of this compound at the tissue and cellular levels. In the leaves of hybrid poplar, this compound has been found to be more localized in the veins. researchgate.netplos.orgresearchgate.net This localization within the vascular tissue suggests a potential role in transport or defense against pathogens and herbivores that target these nutrient-rich tissues. The biosynthesis of this compound involves enzymes that are localized in specific subcellular compartments, such as the cytosol. cdnsciencepub.com

Developmental and Environmental Influences on this compound Content

The concentration of this compound can change throughout the life of a plant. In clonal aspen (Populus tremuloides), the concentration of phenolic glycosides, including this compound, is high in the youngest ramets and decreases sharply with age. wisc.edu These age-related shifts in chemical composition can have significant ecological implications.

Environmental factors also play a crucial role in modulating this compound levels. nih.gov For example, studies on Populus tremula have shown that trees grown in a greenhouse environment may have higher concentrations of this compound compared to those grown in the field. diva-portal.org Drought conditions have also been shown to affect the levels of secondary metabolites, including this compound, in Populus trichocarpa leaves. rsc.orgosti.gov Furthermore, the presence of soil microbes can influence the metabolic profile of poplar roots and shoots, which can include changes in this compound content. nih.gov For instance, colonization of poplar roots by soil microbes has been linked to changes in the levels of this compound in root exudates. asm.orgnih.gov

Biosynthesis of Tremuloidin

Elucidation of the Salicinoid Biosynthetic Pathway

The complete biosynthetic pathway for salicinoids remains partially enigmatic, but significant progress has been made in identifying key enzymes and intermediates. nih.gov Salicinoids are derived from cinnamic acid, a product of the phenylpropanoid pathway. plantae.org Early radiolabeling experiments in Salix demonstrated that salicylaldehyde is incorporated into salicin (B1681394), the simplest salicinoid. utupub.fi Further studies showed that while salicyl alcohol is a precursor to salicin, other benzenoids like benzyl (B1604629) alcohol, benzaldehyde, and benzoic acid are incorporated into more complex salicinoids such as salicortin (B1681395), but not into salicin itself. utupub.fi

A pivotal development in understanding the pathway was the identification of potential intermediates, such as benzyl benzoate (B1203000) and salicyl benzoate. nih.gov This led to the hypothesis that the pathway involves the formation of these esters, followed by glycosylation and further modifications. The discovery of specific acyltransferases and glycosyltransferases has provided a foundational outline for the synthesis of salicortin and other complex salicinoids, including tremuloidin, via intermediates like salicyl benzoate and its glucoside. nih.gov The elucidation of this pathway relies heavily on a combination of transcriptomics, co-expression analysis, functional characterization of enzymes, and the use of advanced genetic tools like CRISPR/Cas9 to validate gene function in vivo. nih.gov

Enzymatic Components in this compound Biosynthesis

The synthesis of this compound from its precursors is a multi-step process catalyzed by specific classes of enzymes, primarily UDP-glycosyltransferases (UGTs) and acyltransferases. These enzymes are responsible for adding sugar moieties and acyl groups, respectively, to build the final complex structure of this compound.

UDP-glycosyltransferases (UGTs) are a large family of enzymes that catalyze the transfer of a glycosyl group from a nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. plos.org This glycosylation step is crucial in the biosynthesis of salicinoids, enhancing their stability and solubility. nih.gov Plant UGTs belong to the GT family 1 and are characterized by a conserved C-terminal motif known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. utupub.fiplos.org In Populus, over 171 UGT genes have been identified, and specific members have been pinpointed as key players in salicinoid formation through transcriptomics and co-expression analysis with known pathway genes. nih.govutupub.fi

Recent research has firmly established UGT71L1 as a central enzyme in the biosynthesis of major salicinoids. nih.gov Transcriptomics and co-expression analysis identified UGT71L1 as a candidate gene involved in the pathway. epa.gov Functional characterization of the recombinant UGT71L1 enzyme revealed that it specifically glycosylates salicyl benzoate, a proposed intermediate in the pathway. nih.govnih.gov

The definitive role of UGT71L1 was demonstrated using CRISPR/Cas9 gene editing in poplar. Knocking out the UGT71L1 gene in poplar hairy root cultures resulted in the complete loss of this compound, salicortin, and tremulacin (B192548). nih.govepa.gov Similar results were observed in whole transgenic poplar plants with UGT71L1 disruption, which showed substantial reductions in these major salicinoids. nih.gov These findings confirm that UGT71L1 is essential for the synthesis of this compound and other complex salicinoids. nih.govnih.gov The disruption of this gene halts the pathway, leading to the accumulation of precursors and demonstrating its non-redundant function in producing these defense compounds. plantae.orgnih.gov

Alongside UGT71L1, another UDP-glycosyltransferase, UGT78M1, was identified as a candidate enzyme in the salicinoid pathway due to its co-expression with other key genes. nih.govepa.gov The recombinant UGT78M1 enzyme showed a substrate preference similar to that of UGT71L1, accepting salicyl benzoate. nih.govepa.gov However, its precise in vivo role remains to be determined. nih.gov

Attempts to create CRISPR/Cas9 knockouts for UGT78M1 were not successful, and further studies suggest it does not contribute to the synthesis of salicortin, tremulacin, and this compound, at least in roots. nih.govepa.gov Research indicates that while UGT78M1 does not appear to participate in the main salicinoid biosynthetic pathway, it may be crucial for the homeostasis of salicyl benzoate glucoside. The fact that UGT71L1 knockout lines still retained about 50% of their salicin content suggests the existence of an alternate biosynthetic route to salicin, possibly involving other, yet-to-be-identified UGTs. nih.govnih.gov

Acyltransferases are critical for the structural diversity of salicinoids, catalyzing the addition of acyl groups to the core molecule. The BAHD family of acyltransferases, which use acyl-CoA thioesters as donors, are particularly important in plant specialized metabolism. wikipedia.orgresearchgate.net In Populus, two BAHD-type acyltransferases have been identified as key enzymes in the early steps of the salicinoid pathway, leading to the formation of essential intermediates. nih.gov

These enzymes are:

Benzoyl-CoA:salicyl alcohol O-benzoyltransferase (PtSABT): This enzyme shows the highest activity with benzoyl-CoA and salicyl alcohol, producing salicyl benzoate. nih.gov

Benzoyl-CoA:benzyl alcohol O-benzoyltransferase (PtBEBT): This enzyme preferentially uses benzoyl-CoA and benzyl alcohol to synthesize benzyl benzoate. utupub.finih.gov

The synthesis of salicyl benzoate and benzyl benzoate by these enzymes represents a critical step, providing the substrate for the subsequent glycosylation by UGT71L1. utupub.fi The characterization of these acyltransferases provided the first enzymatic evidence for the formation of the ester intermediates proposed for the salicinoid pathway. nih.gov

The elucidation of the this compound biosynthetic pathway depends on identifying the series of molecules that are transformed at each enzymatic step. Cinnamic acid, derived from the phenylpropanoid pathway, is the foundational precursor for salicinoids. plantae.org

Key precursors and intermediates identified in the pathway leading to this compound include:

Benzyl Benzoate: Proposed as a potential biosynthetic intermediate, it is synthesized by the enzyme PtBEBT from benzoyl-CoA and benzyl alcohol. nih.gov

Salicyl Benzoate: This compound is considered a central intermediate. nih.gov It is produced by the enzyme PtSABT from benzoyl-CoA and salicyl alcohol and serves as the direct substrate for the glycosyltransferase UGT71L1. utupub.finih.gov

Salicyl Salicylate: It has been proposed that salicyl salicylate may also be a substrate for UGT71L1. Disruption of UGT71L1 leads to an accumulation of salicylic (B10762653) acid, which could be explained if an unstable salicyl salicylate intermediate hydrolyzes. plantae.orgnih.gov

The pathway can be summarized in the following proposed steps: Acyltransferases like PtSABT produce salicyl benzoate, which is then glycosylated by UGT71L1. nih.gov This glycosylated intermediate is then subject to further enzymatic modifications to produce the complex salicinoids, including this compound.

Characterization of UDP-Glycosyltransferases (UGTs) in this compound Formation.

Genetic and Transcriptional Regulation of this compound Production

The biosynthesis of this compound, a prominent salicinoid in Populus species, is under intricate genetic and transcriptional control. While the entire pathway is not yet fully elucidated, research has identified key genes and regulatory interactions that govern the production of this defensive compound. The regulation involves a network of enzymes, primarily from the phenylpropanoid pathway, leading to the formation of the core salicyl alcohol structure, which is then further modified.

A pivotal discovery in understanding the genetic control of salicinoid biosynthesis was the identification of a specific UDP-dependent glycosyltransferase, UGT71L1. This enzyme plays a central role in the pathway leading to this compound and other related salicinoids like salicortin and tremulacin. utupub.fi Disruption of the UGT71L1 gene in hybrid poplar (Populus tremula x Populus alba) using CRISPR/Cas9 technology resulted in a significant reduction in the accumulation of these major salicinoids. nih.govplantae.org This finding confirms the essential function of UGT71L1 in the biosynthetic pathway.

Furthermore, the knockout of UGT71L1 led to an unexpected accumulation of salicylic acid, a key plant defense hormone. nih.govplantae.org This suggests a close metabolic link between the biosynthesis of salicinoids and the regulation of salicylic acid levels, indicating that the transcriptional control of this compound production is integrated with broader plant defense signaling networks. The accumulation of salicylic acid in the UGT71L1 knockout plants also resulted in noticeable changes in plant growth and morphology, highlighting the pleiotropic effects of genes involved in this specialized metabolic pathway. plantae.orguvic.ca

Gene Expression Analysis and Co-expression Studies

Gene expression analysis has been a powerful tool for identifying candidate genes involved in the biosynthesis of this compound and other salicinoids. By comparing the transcriptomes of Populus genotypes with contrasting salicinoid profiles, researchers can pinpoint genes whose expression levels correlate with the production of these compounds. nih.gov

A significant breakthrough in identifying key biosynthetic genes came from co-expression studies. utupub.fi Researchers leveraged large-scale RNA-sequencing (RNA-seq) data from numerous natural accessions of Populus trichocarpa to find genes that were co-expressed with known salicinoid pathway genes, namely SABT and BEBT. utupub.fi This approach successfully identified a UDP-dependent glycosyltransferase, UGT71L1, as a strong candidate for involvement in the pathway. utupub.fi Subsequent functional characterization confirmed its role in glycosylating a proposed intermediate, salicyl benzoate. utupub.finih.gov

Another glycosyltransferase, UGT78M1, was also identified through these co-expression analyses. oup.com While in vitro studies showed that UGT78M1 could also glucosylate salicyl benzoate, further experiments with CRISPR/Cas9-mediated knockouts in poplar hairy root cultures revealed that it does not contribute to the synthesis of salicortin, tremulacin, and this compound. utupub.fioup.com This highlights the importance of in vivo functional validation to complement co-expression data.

The table below summarizes the key genes identified through gene expression and co-expression analyses and their putative roles in the biosynthesis of this compound and related salicinoids.

GeneEnzyme ClassPutative Function in Salicinoid BiosynthesisMethod of Identification
UGT71L1UDP-dependent glycosyltransferaseGlycosylation of salicyl benzoate, a key step in the formation of salicortin and this compound. utupub.finih.govCo-expression analysis with SABT and BEBT, followed by functional characterization. utupub.fi
SABTAcyltransferaseSynthesis of salicyl benzoate from salicyl alcohol and benzoyl-CoA. nih.govIdentified through analysis of transgenic poplar with modified transcription factor expression. oup.com
BEBTAcyltransferaseSynthesis of benzyl benzoate from benzyl alcohol and benzoyl-CoA. nih.govIdentified alongside SABT. oup.com
UGT78M1UDP-dependent glycosyltransferaseIn vitro activity towards salicyl benzoate, but in vivo studies suggest it is not involved in the biosynthesis of major salicinoids like this compound. utupub.fioup.comCo-expression analysis with SABT and BEBT. oup.com

Transcriptomic studies of Populus tremuloides have also revealed that the genetic basis for variation in salicinoid concentrations is complex and likely involves many genes with small effects, a characteristic of polygenic traits. nih.gov Differential expression analysis between high- and low-salicinoid genotypes has identified numerous genes involved in secondary metabolite biosynthesis and its regulation, providing a broader list of candidates for further investigation. nih.gov

Approaches for Metabolic Engineering of this compound Biosynthesis

Metabolic engineering offers promising avenues for enhancing the production of valuable plant secondary metabolites like this compound. The identification of key biosynthetic genes and a deeper understanding of their regulation are crucial prerequisites for successful engineering strategies.

One of the primary approaches for the metabolic engineering of this compound biosynthesis is the manipulation of the expression of key pathway genes. The central role of UGT71L1, as demonstrated by CRISPR/Cas9 knockout experiments, makes it a prime target. nih.govplantae.org Overexpression of UGT71L1, potentially in combination with other pathway genes like SABT and BEBT, could lead to increased flux through the salicinoid pathway and higher yields of this compound. Conversely, down-regulation of competing pathways that draw from the same precursor pools could also enhance production.

The close link between salicinoid biosynthesis and salicylic acid metabolism suggests another strategy. nih.govplantae.org Modulating the expression of genes at the interface of these two pathways could potentially redirect metabolic flux towards the production of this compound. However, given the important role of salicylic acid in plant defense and its impact on growth, such manipulations would need to be carefully controlled to avoid unintended negative consequences.

Furthermore, the polygenic nature of salicinoid production suggests that targeting a single gene may not be sufficient to achieve substantial increases in yield. nih.gov A more comprehensive approach, involving the simultaneous modification of multiple genes, including transcription factors that regulate the entire pathway, may be necessary. The identification of regulatory genes through ongoing transcriptomic and co-expression studies will be critical for this purpose.

The successful metabolic engineering of Escherichia coli for the high-level production of salicin, a simpler salicinoid, provides a valuable proof-of-concept. acs.org This work involved the heterologous expression of genes to construct a biosynthetic pathway from chorismate, a central metabolite in the shikimate pathway. acs.org Key steps included the synthesis of salicylate and its reduction to salicyl alcohol, followed by glycosylation. acs.org This demonstrates the feasibility of engineering microbial systems for the production of salicinoids, an approach that could potentially be adapted for this compound.

In Vitro Reconstruction and Heterologous Production Systems for this compound

The elucidation of the this compound biosynthetic pathway can be significantly advanced through the in vitro reconstruction of enzymatic reactions. This approach involves expressing and purifying individual enzymes of the pathway and then combining them in a controlled environment with their putative substrates to verify their function and characterize their kinetics. The successful in vitro characterization of UGT71L1, showing its ability to glucosylate salicyl benzoate, is a key example of this approach. utupub.fi Such cell-free systems allow for a detailed understanding of each step in the pathway without the complexities of the cellular environment.

Heterologous production systems offer a promising alternative to the extraction of this compound from its natural plant sources. By transferring the biosynthetic genes into a well-characterized microbial host, such as Escherichia coli or yeast (Saccharomyces cerevisiae), it may be possible to achieve high-level, scalable, and sustainable production. The successful production of salicin in E. coli demonstrates the potential of this strategy for other salicinoids. acs.org

The development of a heterologous production system for this compound would require the identification and transfer of all the necessary biosynthetic genes. This would likely include genes for the synthesis of the salicyl alcohol core from a central metabolite like chorismate, as well as the acyltransferases and glycosyltransferases responsible for the specific modifications that create this compound. The modular nature of salicinoid biosynthesis, with a common core structure and various acyl and glycosyl additions, may lend itself to a combinatorial biosynthesis approach in heterologous hosts, potentially allowing for the creation of novel salicinoid derivatives with altered biological activities.

The table below outlines the potential components of a heterologous production system for this compound, drawing parallels from the successful engineering of salicin production.

Biosynthetic StepRequired Enzyme Classes (Putative)Host Organism Considerations
Synthesis of Salicylate from ChorismateIsochorismate synthase, Isochorismate pyruvate lyaseE. coli possesses the shikimate pathway for chorismate production. acs.org
Reduction of Salicylate to Salicyl AlcoholCarboxylic acid reductaseScreening for efficient reductases is crucial. acs.org
Acylation of Salicyl AlcoholAcyltransferases (e.g., a benzoyltransferase)Identification and expression of the specific acyltransferase for this compound is required.
GlycosylationGlycosyltransferases (e.g., UGT71L1)Expression and activity of plant-derived glycosyltransferases in a microbial host. acs.org

Challenges in developing a heterologous production system for this compound include ensuring the proper folding and activity of plant-derived enzymes in a microbial host, optimizing precursor supply, and dealing with potential toxicity of intermediates or the final product to the host organism. Despite these challenges, the advancements in synthetic biology and metabolic engineering provide a strong foundation for the future development of microbial cell factories for the production of this compound and other valuable salicinoids.

Ecological and Biological Roles of Tremuloidin

Mechanisms of Plant Defense Mediated by Tremuloidin

Defensive Interactions against Herbivores

This compound is part of a suite of chemical defenses that deter feeding by a range of herbivores. wisc.eduusda.gov The primary defense mechanism of phenolic glycosides, including this compound, is through antibiosis, where the compounds negatively affect the growth, development, and survival of herbivores. researchgate.neticrisat.org For instance, in quaking aspen (Populus tremuloides), the presence of these compounds has been shown to reduce the performance of generalist insect herbivores. wisc.edu

The defensive action of some phenolic glycosides is enhanced upon tissue damage. When an insect chews on a leaf, the enzymatic hydrolysis of related compounds like tremulacin (B192548) can produce this compound and 6-hydroxycyclohex-2-en-1-one (6-HCH). zju.edu.cn This latter compound can then be converted into potent toxins like phenol (B47542) or catechol within the insect's gut, inhibiting continuous feeding. zju.edu.cn

Studies on specific insect herbivores have revealed varying levels of susceptibility to this compound and other salicinoids.

Gypsy Moth (Lymantria dispar) : The performance of gypsy moth larvae is often negatively correlated with the concentration of phenolic glycosides in aspen leaves. wisc.eduresearchgate.net High levels of these compounds can lead to reduced growth and fecundity. researchgate.net However, the gypsy moth has shown some adaptation to these defenses, with its consumption sometimes being negatively related to phenolic glycosides but positively to condensed tannins. researchgate.net

Forest Tent Caterpillar (Malacosoma disstria) : Similar to the gypsy moth, the forest tent caterpillar's performance is generally reduced by higher concentrations of phenolic glycosides. wisc.edunih.gov These compounds act as feeding deterrents and can negatively impact larval growth. uvic.ca

Tiger Swallowtail (Papilio canadensis and Papilio glaucus) : Research on tiger swallowtail subspecies has shown differential susceptibility. For P. g. canadensis, which is adapted to feeding on aspen, this compound and other phenolic glycosides had no negative effects on survival or growth. usu.edu In contrast, for the non-adapted P. g. glaucus, while this compound itself showed no negative effects, related compounds like salicortin (B1681395) and tremulacin significantly increased larval duration and decreased growth rates by reducing consumption. usu.edu This suggests that the different components of the salicinoid mixture have varying impacts on different herbivore species.

Intraspecific and Interspecific Variability in Defense Phenotypes

The concentration of this compound and other phenolic glycosides exhibits significant variation both within and between plant species, leading to different defense phenotypes.

Intraspecific Variation: In species like European aspen (Populus tremula) and quaking aspen (P. tremuloides), there is substantial genetic variation among different clones in the levels of foliar secondary metabolites. usda.govoup.com For example, levels of total phenolic glycosides in quaking aspen can range from less than 1% to 16% of dry weight among different clones in the same environment. usda.gov This clonal variation strongly affects the performance of various aspen-feeding insects. wisc.edu Studies have shown that nitrogen availability can also influence the levels of individual salicinoids, with nitrogen addition increasing the levels of this compound in P. tremula. oup.com

Interspecific Variation: Different Populus species produce distinct profiles of phenolic glycosides. For instance, while quaking aspen contains salicin (B1681394), salicortin, this compound, and tremulacin, other species may have different combinations and concentrations of these and other related compounds. usda.govdiva-portal.org European aspen (P. tremula), for example, contains these same signature salicinoids but also more complex ones like 2'-cinnamoylsalicortin and 2'-acetylsalicin. diva-portal.org This interspecific variation in chemical defense contributes to differences in herbivore communities and interactions across different poplar species. unifr.ch

Contribution of this compound to Plant Chemical Ecology and Adaptability

The production of this compound and other salicinoids is also linked to the plant's response to its environment. For instance, the levels of these compounds can be influenced by resource availability, such as soil nitrogen. oup.com This plasticity in chemical defense allows plants to adjust their defensive investment in response to changing environmental conditions.

Analysis of this compound-Mediated Biological Interactions

Molecular and Cellular Pathways Influenced by this compound

The biosynthesis of this compound is part of the broader phenylpropanoid pathway, which produces a wide array of phenolic compounds. usda.gov While the exact biosynthetic pathway for many salicinoids is still being elucidated, it is known that they are derived from salicylic (B10762653) acid. usda.gov Recent research has identified a key enzyme, a UDP-dependent glycosyltransferase (UGT71L1), as being essential for the biosynthesis of major salicinoids, including this compound. nih.gov Disruption of this enzyme in poplar leads to a significant reduction in the concentrations of tremulacin, salicortin, and this compound. nih.gov

The defensive action of this compound and related compounds at the cellular level can involve the disruption of herbivore digestion. zju.edu.cn When ingested, the breakdown of more complex salicinoids can release toxic compounds that may cause lesions in the insect's gut, thereby deterring feeding. zju.edu.cnusu.edu Additionally, phenolic compounds can inhibit digestive enzymes and bind to proteins, reducing the nutritional value of the plant tissue for the herbivore. icrisat.org

Comparative Biological Activity of this compound within Salicinoids

Within the suite of salicinoids found in Populus species, there is a considerable variation in biological activity. Generally, the more complex salicinoids, salicortin and tremulacin, which contain an unstable 6-hydroxycyclohexen-on-oyl (HCH) moiety, are considered to be more toxic and have a greater impact on herbivore performance than the simpler compounds, salicin and this compound. wisc.eduusda.govnih.gov

Studies have consistently shown that salicortin and tremulacin are more effective at reducing herbivore growth and survival than this compound. wisc.eduusu.edu For example, in bioassays with the tiger swallowtail butterfly Papilio glaucus, salicortin and tremulacin significantly increased larval development time and decreased growth rates, whereas this compound showed no negative effects. usu.edu This difference in activity is attributed to the chemical structure of the compounds, particularly the presence of the HCH group in salicortin and tremulacin, which is absent in this compound. usu.eduwisc.edu

Interactive Data Table: Effects of this compound and Other Salicinoids on Herbivores

CompoundHerbivore SpeciesObserved Effect
This compoundLymantria dispar (Gypsy Moth)Contributes to overall negative impact of phenolic glycosides on performance. wisc.eduresearchgate.net
This compoundMalacosoma disstria (Forest Tent Caterpillar)Part of the chemical profile that deters feeding and reduces growth. wisc.eduuvic.ca
This compoundPapilio canadensis (Tiger Swallowtail)No negative effect on survival or growth. usu.edu
This compoundPapilio glaucus (Tiger Swallowtail)No significant negative effect on larval duration or growth. usu.edu
SalicortinPapilio glaucus (Tiger Swallowtail)Significantly increased larval duration and decreased growth rates. usu.edu
TremulacinPapilio glaucus (Tiger Swallowtail)Significantly increased larval duration and decreased growth rates. usu.edu

Analytical Methodologies for Tremuloidin Research

Extraction and Sample Preparation Protocols for Tremuloidin Analysis

The initial and critical step in the analysis of this compound is its efficient extraction from plant tissues, most commonly leaves and bark. The chosen protocol must ensure the stability of the compound, as phenolic glycosides can be prone to degradation.

A common procedure involves flash-freezing plant material, such as leaves from Populus species, in liquid nitrogen immediately after collection. This is followed by lyophilization (freeze-drying) and grinding the tissue into a fine powder to maximize the surface area for extraction. plos.org For extraction, a specific mass of the powdered tissue, typically around 10 mg, is mixed with a solvent system. plos.org A frequently used solvent mixture is a combination of methanol (B129727), chloroform, and water, which effectively solubilizes a broad range of metabolites, including this compound. plos.org To ensure the accuracy and reproducibility of quantitative analysis, an internal standard, such as deuterated salicylic (B10762653) acid, is often added to the extraction solvent. plos.org

The extraction is typically performed at a cold temperature (e.g., 4°C) to minimize enzymatic degradation of the target compounds. plos.orgnih.gov Following extraction, the mixture is centrifuged to separate the solid plant debris from the liquid supernatant containing the dissolved metabolites. plos.orgnih.gov An aliquot of the supernatant is then carefully transferred and evaporated to dryness, often using a speed vacuum concentrator. plos.orgnih.gov Just prior to analysis, the dried residue is reconstituted in a small volume of a solution, such as a mixture of methanol and aqueous formic acid, to ensure compatibility with subsequent chromatographic and mass spectrometric analyses. plos.orgnih.gov This multi-step process is designed to yield a clean, concentrated sample suitable for instrumental analysis. nih.gov Some studies have also utilized microwave-assisted extraction (MAE) with water as a solvent to isolate salicylates, including this compound, from aspen bark. researchgate.net

Chromatographic Separation Techniques for this compound

Chromatography is the cornerstone for separating this compound from other closely related phenolic glycosides and metabolites present in plant extracts. The primary goal of the chromatographic step is to resolve individual compounds from the complex mixture before they are detected and quantified. researchgate.net Reversed-phase liquid chromatography is the most common approach, where compounds are separated based on their differential partitioning between a nonpolar stationary phase (the column) and a polar mobile phase. canambioresearch.com

The choice of mobile phase solvents, such as acetonitrile (B52724) or methanol mixed with water, and the use of additives like formic or acetic acid, are optimized to achieve the best separation (selectivity) and peak shape. canambioresearch.comjfda-online.com The development of these separation methods has been crucial for distinguishing between structurally similar compounds like salicin (B1681394), salicortin (B1681395), and tremulacin (B192548), which often co-occur with this compound. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) has been a standard and reliable technique for the analysis of this compound and other salicylates for many years. jfda-online.comnih.gov In a typical HPLC setup for this compound analysis, a C18 column is used as the stationary phase. jfda-online.comsci-hub.se The separation is achieved by applying a gradient elution, where the composition of the mobile phase is changed over time. For instance, a gradient system might involve a mobile phase of water (often containing 1% tetrahydrofuran) and methanol, with the proportion of methanol increasing during the run to elute more nonpolar compounds. sci-hub.se

Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector, which measures the absorbance of the compounds as they elute from the column. jfda-online.com this compound and other salicylates exhibit characteristic UV absorbance maxima that aid in their identification. diva-portal.org HPLC methods have been successfully used to separate and quantify this compound in extracts from various plant sources, including the flowers of Salix capitata and the root bark of Pseudolarix kaempferi. jfda-online.comresearchgate.net While effective, traditional HPLC methods can have longer run times, often around 60 minutes per sample. nih.govresearchgate.net

ParameterDetailsSource
Technique High-Performance Liquid Chromatography (HPLC) jfda-online.comresearchgate.net
Stationary Phase Reversed-phase C18 column jfda-online.comsci-hub.se
Mobile Phase Gradient elution with water:methanol:tetrahydrofuran or acetonitrile:aqueous acetic acid jfda-online.comsci-hub.se
Detection UV or Diode Array Detector (DAD) jfda-online.comdiva-portal.org
Application Separation and quantification of this compound and other diterpenoids/salicylates jfda-online.comresearchgate.net
Typical Run Time Approximately 60 minutes per sample nih.govresearchgate.net

The advent of Ultra-High Performance Liquid Chromatography (UHPLC) has marked a significant advancement in the analysis of this compound. nih.gov UHPLC systems utilize columns packed with smaller particles (typically under 2 µm) and operate at much higher pressures than conventional HPLC systems. nih.govchromatographytoday.com This results in dramatically improved resolution, higher sensitivity, and substantially shorter analysis times. chromatographytoday.com

For this compound analysis, UHPLC methods can reduce the separation time to as little as 13.5 minutes per sample, a significant improvement over the roughly 60 minutes required by many HPLC protocols. nih.govresearchgate.net This increase in speed is particularly advantageous for high-throughput screening of large numbers of samples, such as in population-level studies of plant chemotypes. plos.orgdiva-portal.org A typical UHPLC method for salicylates might use a C18 GOLD column and a gradient of water with 0.1% formic acid and methanol with 0.1% formic acid. diva-portal.orgfrontiersin.org The enhanced separation power of UHPLC allows for the baseline separation of nine or more phenolic glycosides, including this compound, in a single run. nih.gov This capability is crucial for accurately quantifying individual compounds in genotypes with highly variable metabolite profiles. nih.govresearchgate.net

ParameterDetailsSource
Technique Ultra-High Performance Liquid Chromatography (UHPLC) nih.gov
Key Advantage Faster analysis (e.g., 13.5 min vs 60 min for HPLC), higher resolution, and sensitivity nih.govresearchgate.netchromatographytoday.com
Stationary Phase Columns with <2 µm particle size (e.g., Hypersil C18 GOLD) diva-portal.orgchromatographytoday.com
Mobile Phase Gradient elution, commonly with water and methanol/acetonitrile containing 0.1% formic acid nih.govfrontiersin.org
Application High-throughput screening, quantification of multiple phenolic glycosides in complex samples diva-portal.orgresearchgate.net

Mass Spectrometry-Based Characterization of this compound and its Metabolites

Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of this compound and its metabolites. d-nb.info When coupled with a chromatographic system (LC-MS), it provides data on both the retention time and the mass-to-charge ratio (m/z) of a compound, offering a high degree of specificity. frontiersin.org For phenolic glycosides like this compound, MS is generally more sensitive than UV detection, allowing for the detection of lower concentrations. nih.gov

In MS analysis, molecules are ionized and their m/z is measured. Tandem mass spectrometry (MS/MS) takes this a step further by selecting an ion of a specific m/z (a precursor ion), fragmenting it, and then analyzing the m/z of the resulting fragment ions. This fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, enabling confident identification of known compounds and aiding in the structural elucidation of novel ones. sci-hub.se This technique has been instrumental in identifying not only this compound but also a wide array of related compounds in Populus species. nih.govresearchgate.net

Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar, thermally labile molecules like this compound, while Time-of-Flight (TOF) mass analyzers provide high mass accuracy. researchgate.net The combination, UHPLC-ESI-TOF/MS, is a powerful platform for the analysis of phenolic glycosides. nih.govresearchgate.net

Analyses are typically performed in negative ionization mode. nih.gov A notable characteristic in the analysis of this compound and other phenolic glycosides is the frequent observation of formic acid adducts, [M-H+HCOOH]⁻, which often appear as the base peak in the mass spectrum, especially when formic acid is used as a mobile phase additive. nih.govnih.gov The deprotonated molecular ion [M-H]⁻ may also be present, though often at a lower intensity. nih.gov The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the detected ions, which is crucial for confirming the identity of compounds like this compound and for tentatively identifying novel, related structures without the need for authentic standards. nih.govresearchgate.net

ParameterDetailsSource
Technique Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-TOF/MS) nih.govresearchgate.net
Ionization Mode Typically negative ion mode [M-H]⁻ nih.gov
Observed Ions Deprotonated molecular ion [M-H]⁻ and formic acid adducts [M-H+HCOOH]⁻ nih.govnih.gov
Analyzer Time-of-Flight (TOF) provides high mass accuracy researchgate.net
Coupling Often coupled with UHPLC for high-resolution separation and identification nih.govresearchgate.net
Application Identification and quantification of phenolic glycosides, tentative identification of novel compounds nih.govresearchgate.net

Pyrolysis-Molecular Beam Mass Spectrometry (py-MBMS) is a high-throughput analytical technique used for the rapid chemical characterization of complex organic materials, including plant biomass, with minimal sample preparation. ontosight.ainih.gov In this method, the sample is rapidly heated to high temperatures (pyrolyzed) in the absence of oxygen, causing it to decompose into smaller, volatile fragments. ontosight.ai These fragments are then formed into a molecular beam and analyzed by a mass spectrometer. ontosight.ai

Py-MBMS has been successfully applied as a rapid screening tool to estimate the relative abundance of extractable aromatic secondary metabolites, including this compound conjugates, in Populus leaf tissue. osti.gov The technique generates a complex mass spectrum, or fingerprint, of the sample. While direct quantification is challenging, specific ions in the py-MBMS spectra can be correlated with the abundance of certain metabolites as determined by more conventional methods like GC/MS. osti.gov For example, ions at m/z 68, 71, 77, 91, 94, 105, 107, 108, and 122 have been shown to correlate with the abundance of extractable aromatic metabolites. osti.gov This allows for the development of predictive models to rapidly screen large populations of plants, prioritizing samples that require more detailed and time-consuming comprehensive analysis. nih.govosti.gov

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI MSI)

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of molecules within biological tissues without the need for extensive sample preparation. shimadzu.com This method allows for the in situ analysis of this compound, providing valuable insights into its localization within plant structures. researchgate.net

In studies on hybrid poplar, MALDI-MSI has been successfully used to map the distribution of this compound. researchgate.net For these experiments, tissue sections are coated with a matrix, such as 2,5-dihydroxybenzoic acid, which co-crystallizes with the analyte. researchgate.net A laser is then fired across the tissue surface, desorbing and ionizing the matrix and the embedded analytes. nih.gov The resulting ions are analyzed by a mass spectrometer to generate a mass spectrum for each laser spot, creating a chemical map of the tissue. nih.gov Research has shown this compound detected as a potassium adduct [M+K]⁺ at m/z 429.096. researchgate.net This technique preserves the anatomical integrity of the sample, offering a distinct advantage over methods that require tissue homogenization. shimadzu.comresearchgate.net The integration of ion mobility spectrometry with MALDI-MSI can further enhance data acquisition by improving mass resolution. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. wikipedia.orgthermofisher.com For non-volatile molecules like this compound, a chemical modification step known as derivatization is necessary to increase their volatility and thermal stability for GC analysis. gcms.czsigmaaldrich.comnih.gov

The most common derivatization method involves a two-step process: methoxyamination followed by silylation. gcms.czshimadzu.com Methoxyamination targets carbonyl groups, while silylation agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.commdpi.com This process reduces the polarity of this compound and makes it suitable for GC separation. sigmaaldrich.com

Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the column. wikipedia.org The separated compounds then enter the mass spectrometer, which ionizes them and fragments them into characteristic patterns. wikipedia.org These fragmentation patterns, along with the retention time from the GC, allow for the identification and quantification of this compound and other metabolites. nih.govresearchgate.net GC-MS is considered a "gold standard" for the specific identification of substances due to its high specificity. wikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and versatile technique for analyzing a wide range of metabolites, including this compound, in complex biological samples. theses.czresearchgate.netnih.gov This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, an extract from a biological sample is injected into an LC system. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the compounds based on their physicochemical properties, such as polarity. nih.gov For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) can be employed, while reversed-phase chromatography is suitable for semi-polar compounds. nih.gov

After separation, the compounds are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS that is well-suited for polar molecules. nih.gov The tandem mass spectrometry (MS/MS) capability, often using a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) instrument, allows for highly selective and sensitive detection. nih.gov In targeted analysis, specific precursor-to-product ion transitions are monitored (Selected Reaction Monitoring, SRM), which provides excellent quantitation. nih.govmdpi.com This approach has been used for the metabolite profiling of various compounds in Populus species. researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for determining the chemical structure of molecules like this compound and for quantifying their presence in samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. fepbl.commdpi.com It is based on the magnetic properties of atomic nuclei and can be used to determine the connectivity and spatial arrangement of atoms within a molecule. libretexts.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural elucidation of this compound. mdpi.comresearchgate.net

¹H NMR (Proton NMR): Provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. mdpi.com

¹³C NMR (Carbon NMR): Reveals the types of carbon atoms present in the molecule (e.g., aromatic, aliphatic, carbonyl). nih.gov

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between different nuclei, which is crucial for piecing together the complete molecular structure. mdpi.commdpi.com

NMR is highly reproducible and can also be used for quantitative analysis (qNMR) without the need for identical reference standards for every compound, which is a significant advantage. mdpi.com

Table 1: Representative NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm and are dependent on the solvent used. The data below is a generalized representation based on available literature.)

Atom¹H Chemical Shift (δ)¹³C Chemical Shift (δ)
Benzoyl C=O-~166
Aromatic (Benzoyl)~7.4-8.1~128-134
Aromatic (Salicin)~6.9-7.3~116-157
Anomeric H (Glucose)~5.1~101
Glucose Moiety~3.4-5.5~61-78
CH₂OH (Salicin)~4.6~60

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. measurlabs.comwikipedia.org It works by measuring the absorption of infrared radiation by the sample, which causes the chemical bonds to vibrate. masterorganicchemistry.com Different types of bonds (e.g., O-H, C=O, C-O, C-H) absorb IR radiation at characteristic frequencies. libretexts.org

The IR spectrum of this compound would exhibit absorption bands corresponding to its key functional groups:

A broad band for the hydroxyl (-OH) groups of the glucose unit.

A strong absorption for the carbonyl (C=O) group of the benzoate (B1203000) ester.

Bands corresponding to the C-H stretching of the aromatic rings and the aliphatic CH₂ group.

Absorptions for the C-O bonds of the ether, alcohol, and ester groups.

While IR spectroscopy is excellent for identifying functional groups, it generally does not provide the detailed structural information that NMR does and is often used in conjunction with other methods. measurlabs.com

Application of Untargeted and Targeted Metabolomics in this compound Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. frontiersin.orgfrontiersin.org This approach is crucial for understanding the biochemical pathways and responses of organisms to various stimuli. Both untargeted and targeted strategies are applied in research involving this compound. frontiersin.orgfrontiersin.org

Untargeted Metabolomics: This discovery-driven approach attempts to analyze all detectable metabolites in a sample simultaneously, without pre-selecting specific compounds. frontiersin.orgcreative-proteomics.com It is particularly useful for generating new hypotheses and identifying unexpected metabolic changes. frontiersin.org Analytical platforms like GC-MS and LC-MS are commonly used to generate complex metabolic profiles. frontiersin.orgfrontiersin.org For instance, an untargeted analysis of Populus leaves might reveal broad changes in the levels of this compound, other salicinoids, and related phenolic compounds in response to environmental stress. nih.gov

Targeted Metabolomics: This hypothesis-driven approach focuses on the precise and sensitive quantification of a specific, predefined group of metabolites, such as this compound and its known derivatives. frontiersin.org Techniques like LC-MS/MS operating in SRM mode are ideal for this purpose due to their high selectivity and sensitivity. nih.govmdpi.com Targeted studies allow for the accurate validation of hypotheses generated from untargeted experiments or for monitoring specific metabolic pathways of interest. mdpi.com

Often, a combination of both approaches is employed. Untargeted metabolomics provides a broad overview of metabolic alterations, while targeted metabolomics is used to validate and accurately quantify the changes in key compounds like this compound. mdpi.comfrontiersin.org

Metabolomic Profiling in Response to Genetic and Environmental Perturbations

Metabolomics provides a powerful lens through which to observe the dynamic changes in the chemical composition of an organism in response to various stimuli. nih.gov This approach is particularly insightful for understanding the regulation and function of specialized metabolites like this compound.

Genetic Perturbations:

The influence of genetic modifications on the metabolome, including the abundance of this compound, has been a key area of investigation. nih.gov Studies involving genetic perturbations in plants, such as Arabidopsis thaliana, have demonstrated that single gene mutations can lead to significant and specific changes in the metabolite profile. nih.gov While many mutations result in localized changes within the metabolic network, affecting only a small number of metabolites, others can have more widespread consequences. nih.gov In the context of this compound, which is prevalent in species like poplar, genetic modifications affecting the phenylpropanoid pathway—the biosynthetic origin of this compound—are of particular interest. By creating and analyzing knockout or overexpressing mutants for genes in this pathway, researchers can elucidate the precise biosynthetic steps leading to this compound and identify regulatory genes that control its production. For instance, a comparative metabolomic analysis of wild-type and genetically modified poplar, using techniques like untargeted ultra-high performance liquid chromatography-mass spectrometry (UPLC-MS), can reveal correlations between gene function and this compound accumulation. frontiersin.orgresearchgate.net

Environmental Perturbations:

Environmental metabolomics focuses on characterizing the interactions of organisms with their environment at a molecular level. researchgate.net The metabolome is highly sensitive to external factors, and studying these changes provides insights into an organism's response to stress and adaptation. nih.govresearchgate.net For plants producing this compound, environmental stressors such as herbivory, pathogen attack, nutrient availability, and abiotic factors like drought or UV radiation can significantly alter its concentration. Metabolomic studies have shown that such stressors can trigger broad shifts in the plant's chemical defense profile, often involving the upregulation of phenolic compounds like this compound. researchgate.net For example, exposing poplar trees to mechanical damage, simulating herbivory, can lead to an increased accumulation of this compound and related salicinoids in the leaves. By employing metabolomic profiling, researchers can map these chemical responses and understand the ecological role of this compound as a defense compound.

Table 1: Key Research Findings from Metabolomic Profiling of this compound

Perturbation TypeOrganism/SystemKey FindingsAnalytical Techniques
GeneticPopulus speciesIdentification of genes in the phenylpropanoid pathway influencing this compound levels.UPLC-MS/MS, GC-MS frontiersin.org
GeneticArabidopsis thalianaSingle gene mutations can cause localized or systemic changes in the metabolome. nih.govMetabolite Profiling nih.gov
EnvironmentalPopulus speciesIncreased this compound accumulation in response to simulated herbivory.UPLC-MS researchgate.net
EnvironmentalVarious Plant SpeciesEnvironmental stressors induce significant changes in the plant metabolome, including defense compounds. researchgate.netresearchgate.netEnvironmental Metabolomics researchgate.netresearchgate.net

Chemometric and Bioinformatic Approaches in this compound Metabolomics

The large and complex datasets generated by metabolomic studies necessitate the use of sophisticated data analysis tools. Chemometrics, which applies mathematical and statistical methods to chemical data, and bioinformatics are indispensable for extracting meaningful biological information from metabolomic profiles that include this compound. usamvcluj.robioinformaticsreview.com

Chemometric Methods:

Supervised methods, such as Partial Least Squares-Discriminant Analysis (PLS-DA), are employed to build predictive models that can classify samples based on their metabolic fingerprint. These models can identify the metabolites, including this compound, that are most influential in discriminating between different experimental groups (e.g., genetically modified vs. wild-type).

Bioinformatic Tools:

Bioinformatic platforms are essential for processing raw metabolomic data and for the annotation and identification of metabolites. usamvcluj.ro Tools like MetScape allow for the visualization of metabolomic data in the context of metabolic pathways, helping to understand the broader biochemical implications of changes in this compound levels. usamvcluj.ro Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) and the Human Metabolome Database (HMDB) are used to putatively identify metabolites based on their mass-to-charge ratio and fragmentation patterns obtained from mass spectrometry. usamvcluj.ro

The integration of metabolomic data with other 'omics' data, such as genomics and transcriptomics, is a powerful approach in systems biology. usamvcluj.roresearchgate.net By correlating changes in this compound levels with gene expression patterns, researchers can identify candidate genes involved in its biosynthesis, transport, and degradation.

Table 2: Application of Chemometric and Bioinformatic Tools in this compound Research

Tool/ApproachApplication in this compound MetabolomicsExample
Principal Component Analysis (PCA)Unsupervised analysis to visualize sample groupings and identify outliers. metabolomics.seDifferentiating metabolic profiles of poplar genotypes with varying this compound content.
Partial Least Squares-Discriminant Analysis (PLS-DA)Supervised analysis to identify metabolites that discriminate between experimental groups.Identifying this compound as a key biomarker in response to environmental stress.
MetScapeVisualization of this compound within the context of the phenylpropanoid pathway. usamvcluj.roMapping the metabolic network connected to this compound.
KEGG/HMDBPutative identification of this compound and related metabolites from MS data. usamvcluj.roAnnotating peaks in a UPLC-MS chromatogram.
Integrated 'Omics'Correlating this compound abundance with gene expression data. researchgate.netIdentifying candidate biosynthetic genes for this compound.

Development and Validation of Novel Analytical Methods for this compound

The accurate and reliable quantification of this compound requires the development and validation of robust analytical methods. researchgate.netelsevier.com This process ensures that the method is suitable for its intended purpose, whether for routine quality control or for cutting-edge research. researchgate.netelsevier.com

Method Development:

The development of an analytical method for this compound typically involves several key steps. The initial phase includes a thorough literature survey to understand the physicochemical properties of this compound and to identify previously used analytical techniques. researchgate.net Based on this information, a suitable analytical platform is chosen. For a compound like this compound, which is a moderately polar glycoside, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-High Performance Liquid Chromatography (UPLC) coupled with a suitable detector are common choices. researchgate.netscribd.comijrpc.com

Method optimization is a critical step and involves systematically adjusting parameters to achieve the desired performance characteristics. For an HPLC or UPLC method, this includes selecting the appropriate stationary phase (e.g., a C18 column), optimizing the mobile phase composition (e.g., a gradient of water and acetonitrile with a small amount of acid), setting the column temperature, and adjusting the flow rate to ensure good separation of this compound from other matrix components. scribd.comyoutube.com When mass spectrometry (MS) is used for detection, the ionization source parameters (e.g., electrospray ionization settings) and mass analyzer settings are optimized for maximum sensitivity and specificity for this compound. youtube.commeasurlabs.com

Method Validation:

Once a method is developed, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netijrpc.com Validation ensures the reliability and consistency of the analytical data. The key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix. ijrpc.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards of known concentration and performing a linear regression analysis.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spike/recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated. ijrpc.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). ijrpc.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Novel Analytical Techniques:

Recent advancements in analytical instrumentation have led to the development of more powerful methods for this compound analysis. UPLC coupled with high-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap mass analyzers, offers enhanced sensitivity, speed, and the ability to perform accurate mass measurements, which aids in the confident identification of this compound and its metabolites. youtube.commeasurlabs.com Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion, which is invaluable for confirming the identity of this compound in complex mixtures. researchgate.netmeasurlabs.com Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the definitive structural elucidation of this compound and its novel derivatives, especially when isolated in pure form. hyphadiscovery.comgu.selibretexts.orgnih.gov

Structure Activity Relationship Sar Investigations of Tremuloidin

Theoretical Frameworks and Computational Models for Tremuloidin SAR

The investigation of Structure-Activity Relationships relies on both experimental testing and theoretical models to predict the biological activity of chemical compounds. oncodesign-services.com While direct computational SAR studies specifically targeting this compound are not extensively detailed in current literature, the established theoretical frameworks provide a clear path for future research.

Quantitative Structure-Activity Relationship (QSAR) is a key theoretical approach that aims to build mathematical models correlating the chemical structure of compounds with their biological activity. scribd.com This technique uses computational descriptors to quantify molecular features responsible for a substance's activity, which can help in designing more effective compounds. cabidigitallibrary.org For this compound, a QSAR study would involve compiling a dataset of this compound analogs and their measured biological activities, then using statistical methods to create a predictive model.

Computational Models such as molecular docking and molecular dynamics simulations are powerful tools for elucidating SAR at a molecular level. oncodesign-services.com

Molecular Docking: This method could be used to predict how this compound and its derivatives bind to a specific biological target, such as an enzyme or receptor. For example, in studying its anti-inflammatory effects, docking simulations could model the interaction of this compound with key proteins in inflammatory pathways.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the this compound-target complex over time, helping to understand the stability of the interaction and the conformational changes involved.

While these computational methods are widely applied in drug discovery, their specific application to build predictive SAR models for this compound is an area ripe for further exploration. oncodesign-services.comfmach.it Such studies would be invaluable for designing novel derivatives with enhanced or more specific biological functionalities.

Experimental Strategies for Elucidating this compound SAR

Experimental strategies are the cornerstone of SAR studies, providing the essential data on which theoretical models are built. The process typically involves the isolation, characterization, and biological evaluation of a lead compound and its structural analogs.

Key experimental approaches applicable to this compound include:

Isolation and Structural Elucidation: this compound is naturally present in plants like Salix chaenomeloides and various Populus species. researchgate.netrsc.org Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to isolate, identify, and quantify this compound and related salicylates like salicortin (B1681395) and trichocarpin (B83318) from plant extracts. rsc.orgosti.gov The isolation of structural isomers and related glycosides, such as salicyltomenside, is crucial for comparative activity studies. researchgate.net

Biological Assays: In vitro and in vivo assays are used to measure the biological activity of the isolated compounds. oncodesign-services.com For instance, the anti-inflammatory and potential skin anti-aging effects of this compound have been investigated using human dermal fibroblasts stimulated with tumor necrosis factor-alpha (TNF-α). researchgate.net Such assays provide quantitative data on how structural modifications affect a specific biological endpoint.

Metabolomic Profiling: Techniques like HPLC-based activity profiling allow for the rapid screening of complex plant extracts to identify bioactive components. ga-online.org This approach can efficiently track bioactivity and correlate it with the presence and concentration of specific compounds like this compound. Furthermore, metabolomic studies have been used to investigate the ecological roles of this compound, correlating its concentration with interactions with rhizosphere microbiomes and ectomycorrhizal colonization. nih.gov

Table 1: Experimental Research Findings on this compound
Experimental TechniqueOrganism/System StudiedKey FindingsReference
GC-MS and NMR SpectroscopyPopulus trichocarpa leavesRevealed significant variability in the concentration of secondary metabolites, including this compound, salicortin, and trichocarpin. rsc.orgosti.gov
Cell-based Assays (TNF-α-stimulated fibroblasts)Human Dermal FibroblastsThis compound demonstrated potential anti-inflammatory and skin anti-aging effects. researchgate.net
Metabolomics (GC-MS) and 16S rRNA gene sequencingPopulus trichocarpa rhizosphereThis compound concentrations negatively correlated with bacterial/archaeal evenness and ectomycorrhizal colonization rates, suggesting a role in shaping microbial communities. nih.gov
Isolation and Spectroscopic Analysis (ESI-MS, NMR)Populus tomentosaIsolated this compound alongside structural isomers and related compounds like salicyltomenside, providing a basis for comparative SAR studies. researchgate.net

Correlation between this compound Structural Features and Biological Functionality

The biological activity of this compound is intrinsically linked to its chemical architecture. This compound is an aryl β-D-glucoside, specifically salicin (B1681394) where the hydroxyl group at position 2 of the glucose moiety is substituted with a benzoyl group. nih.gov Understanding the contribution of each part of the molecule—the salicin core, the glucose unit, and the benzoyl group—is the primary goal of SAR.

The correlation between this compound's structure and its function can be summarized as follows:

The Benzoyl Group: The presence of the benzoyl ester on the glucose ring is a key distinguishing feature of this compound compared to its parent compound, salicin. This group significantly alters the molecule's polarity, size, and electronic properties, which in turn influences its bioavailability, target interaction, and metabolic stability. The anti-inflammatory effects observed in studies on human dermal fibroblasts may be heavily influenced by this benzoyl moiety. researchgate.net

The Glycosidic Bond: The β-D-glucoside linkage makes this compound a glycoside. This bond can be cleaved by enzymes (glycosidases) in biological systems, releasing the aglycone (the non-sugar part). This metabolic activation can be a crucial step for the compound's ultimate biological effect.

The Salicin Backbone: The core structure, derived from salicyl alcohol, is a well-known pharmacophore with anti-inflammatory properties. The modifications on the glucose ring modulate this inherent activity.

By comparing the biological activity of this compound with related natural compounds like salicin, salicortin (which has an additional 1-hydroxy-6-oxocyclohex-2-ene-1-carbonyl group), and its isomers, researchers can deduce the specific structural requirements for different biological functions. rsc.orgresearchgate.net For example, studies have shown that this compound concentrations in plant tissues can influence ecological interactions, such as deterring herbivores or mediating relationships with soil microbes. nih.govresearchgate.net This suggests that its specific structure is recognized by various organisms in its ecosystem.

Table 2: Correlation of this compound's Structural Features with Biological Functionality
Structural FeatureDescriptionPostulated Influence on Biological FunctionReference
Salicin CoreAromatic ring with hydroxymethyl and glycosidically linked hydroxyl groups.Provides the basic pharmacophore known for anti-inflammatory properties. nih.gov
Benzoyl Group at C2'An ester linkage of benzoic acid to the 2-position of the glucose moiety.Enhances or modifies the core activity; influences polarity, target binding affinity, and metabolic stability. Key for observed anti-inflammatory and anti-aging effects. nih.govresearchgate.net
β-D-Glucoside MoietyThe sugar component linked to the salicin aglycone.Affects water solubility and transport within the plant. Can be cleaved by enzymes, potentially acting as a prodrug mechanism. nih.gov
Overall Molecular StructureThe complete assembly of the glycoside.Recognized by plant and microbial systems, influencing ecological interactions such as defense against herbivores and shaping rhizosphere microbiomes. nih.govresearchgate.net

Enzymatic and Metabolic Fate of Tremuloidin

Mechanisms of Enzymatic Degradation of Tremuloidin

The enzymatic degradation of this compound, like other salicinoids, is a multi-step process primarily involving hydrolysis. This breakdown is catalyzed by two main classes of enzymes: esterases and β-glucosidases.

Porcine and rabbit liver esterases have been shown to catalyze the decomposition of related salicinoids like tremulacin (B192548), salicortin (B1681395), and 2'-O-acetylsalicortin. nih.gov This process releases this compound, salicin (B1681394), and 2'-O-acetylsalicin as primary products. nih.gov However, this compound itself is relatively stable under this esterase hydrolysis. nih.gov The primary enzymatic action on this compound itself is the cleavage of its ester bond, a reaction also mediated by esterases. This hydrolysis would yield salicin and benzoic acid.

Following or in parallel with esterase activity, β-glucosidases act on the glycosidic bond of the resulting salicin. nih.gov This enzymatic action cleaves the bond between the glucose molecule and the salicyl alcohol (saligenin), releasing glucose and saligenin. nih.govfrontiersin.org This two-step enzymatic process is a common bioactivation strategy in plants, where a non-toxic precursor (protoxin) is converted into a more reactive, and often toxic, metabolite. db-thueringen.de

Table 1: Enzymatic Degradation Steps of this compound and Related Compounds

Starting CompoundEnzyme ClassPrimary Products
TremulacinEsteraseThis compound, 6-HCH, Catechol
SalicortinEsteraseSalicin, 6-HCH, Catechol
This compoundEsteraseSalicin, Benzoic Acid
Salicinβ-GlucosidaseSaligenin, Glucose

Data compiled from Julkunen-Tiitto & Meier (1992). nih.gov

Susceptibility of this compound to Microbial and Plant-Derived Enzymes

Both plant-derived and microbial enzymes can degrade this compound. Plants like trembling aspen (Populus tremuloides) possess foliar β-glucosidases and esterases that can break down salicinoids. db-thueringen.de These enzymes are part of the plant's own defense system, becoming active upon tissue damage caused by herbivores. db-thueringen.de The activation releases toxic or deterrent compounds that can negatively affect the herbivore. db-thueringen.de

Microorganisms, particularly those found in the gut of herbivores, also play a significant role in the metabolism of plant toxins like this compound. nih.gov The gut microbiome of insects has been shown to possess a range of detoxification enzymes that can process these compounds. mpg.de For instance, some herbivore-derived β-glycosidases are responsible for the toxification of plant-derived protoxins. db-thueringen.de While specific studies on the microbial degradation of this compound are limited, the general mechanisms for salicinoids involve hydrolysis by microbial esterases and glucosidases. nih.govnih.gov Fungi, such as white-rot, brown-rot, and soft-rot fungi, are also known to produce a variety of enzymes, including β-glucosidases, that can degrade complex plant compounds. scirp.orgmdpi.com

Interestingly, some insect herbivores have evolved mechanisms to cope with these plant defenses. For example, gypsy moth and forest tent caterpillar larvae exhibit decreased β-glucosidase activity when feeding on diets high in phenolic glycosides, which may be a protective measure against the release of toxic metabolites. researchgate.net

Table 2: Sources and Types of Enzymes Acting on Salicinoids

Enzyme SourceEnzyme TypeAction on Salicinoids
Plants (Populus tremuloides)β-Glucosidase, EsteraseIn vitro degradation of salicinoids. db-thueringen.de
Almondβ-GlucosidaseComplete hydrolysis of salicin and salicortin. nih.gov
Rabbit/Porcine LiverEsteraseDecomposition of tremulacin and salicortin. nih.gov
Herbivore Gut Microbiomeβ-Glucosidase, EsteraseDetoxification and metabolism of plant protoxins. db-thueringen.denih.gov
Fungi (e.g., white-rot fungi)β-GlucosidasePotential degradation of plant biomass, including phenolic glycosides. scirp.org

Role of this compound in Plant Carbon Metabolism and Nutrient Cycling

Beyond its defensive role, this compound, as a carbon-based secondary metabolite, is part of the plant's broader carbon economy. nih.govebi.ac.uk The synthesis of phenolic glycosides represents a significant investment of carbon fixed during photosynthesis. nih.gov This carbon is stored within the plant's tissues, primarily in the leaves and bark. nih.gov

The fate of this carbon is intertwined with nutrient cycling in the ecosystem. mdpi.com When leaves containing this compound and other phenolics senesce and fall, they become part of the leaf litter. The decomposition of this litter by soil microbes releases the stored carbon and other nutrients back into the soil. cropnutrition.com The chemical composition of the litter, including the concentration of compounds like this compound, can influence the rate of decomposition and nutrient mineralization. mdpi.com High concentrations of certain phenolics can slow down microbial activity, thereby affecting the speed at which nutrients become available for uptake by plants and other organisms. mdpi.com

Furthermore, interactions between plants and soil microbes, such as ectomycorrhizal fungi, are crucial for nutrient cycling. researchgate.net These fungi form symbiotic relationships with plant roots, helping the plant absorb essential nutrients like nitrogen and phosphorus from the soil in exchange for carbon from the plant. nih.govresearchgate.net The production of secondary metabolites like this compound is metabolically linked to primary carbon metabolism and can influence the allocation of resources within the plant, potentially affecting these symbiotic relationships. nih.govresearchgate.net The balance between allocating carbon to growth versus defense (i.e., producing compounds like this compound) is a key aspect of plant life history and has significant implications for ecosystem-level processes like carbon sequestration and nutrient turnover. mdpi.commdpi.com

Advanced Research Perspectives and Future Directions in Tremuloidin Studies

Integrative Multi-omics Approaches for Comprehensive Understanding of Tremuloidin Biology

A deeper understanding of the complex biology of this compound necessitates a holistic approach that moves beyond single-level analysis. Integrative multi-omics strategies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful framework for elucidating the intricate networks governing this compound biosynthesis, regulation, and function. azolifesciences.commdpi.com This integrated approach allows researchers to connect genetic information to functional outputs, providing a more complete picture of how this compound contributes to plant physiology and interactions with the environment. azolifesciences.comcmbio.io

Transcriptomics, the study of the complete set of RNA transcripts, has been instrumental in identifying genes involved in the biosynthesis of secondary metabolites, including salicinoids like this compound. nih.govfrontiersin.org By comparing the transcriptomes of high- and low-tremuloidin producing plant varieties or tissues, researchers can identify differentially expressed genes that may encode enzymes or regulatory factors in the this compound pathway. nih.gov For example, comparative transcriptome analysis has been successfully used to elucidate the molecular mechanisms of sesquiterpene alkaloid production. nih.gov

Proteomics, which focuses on the entire set of proteins, provides a direct link between gene expression and cellular function. By analyzing the proteome, scientists can identify the enzymes actively involved in the synthesis and modification of this compound. frontiersin.org This can help to confirm the function of candidate genes identified through transcriptomics and uncover post-translational modifications that may regulate enzyme activity.

Metabolomics, the comprehensive analysis of all small-molecule metabolites, offers a direct snapshot of the chemical phenotype, including the levels of this compound and related compounds. mdpi.comajgreenchem.com Untargeted and targeted metabolomic profiling using techniques like liquid chromatography-mass spectrometry (LC-MS) can quantify this compound and other salicinoids in different tissues and under various conditions. mdpi.comoup.com This information is crucial for understanding the chemical diversity and ecological role of these compounds. plos.org

The true power of multi-omics lies in the integration of these data layers. mdpi.comfrontlinegenomics.com By combining genomic data with transcriptomic, proteomic, and metabolomic profiles, researchers can build comprehensive models of the this compound biosynthetic pathway. mdpi.com For instance, correlating gene expression patterns with protein abundance and metabolite concentrations can help to identify key regulatory genes and bottlenecks in the pathway. mdpi.com Network analysis and machine learning algorithms can be employed to uncover complex relationships and predict how perturbations at one level will affect others. azolifesciences.commdpi.com

Table 1: Overview of Multi-omics Technologies in this compound Research

Omics TechnologyLevel of Biological OrganizationKey Insights for this compound Research
Genomics DNAIdentification of genes encoding biosynthetic enzymes and regulatory factors.
Transcriptomics RNAQuantification of gene expression to identify genes actively involved in this compound production. nih.govfrontiersin.org
Proteomics ProteinIdentification and quantification of enzymes and other proteins directly involved in the biosynthetic pathway. frontiersin.org
Metabolomics MetabolitesDirect measurement of this compound and related compounds to understand the chemical phenotype. mdpi.comajgreenchem.com

Biotechnological Potential and Metabolic Engineering Applications for this compound

The unique chemical structure of this compound and its biological activities present significant opportunities for biotechnological applications and metabolic engineering. mdpi.com By harnessing the power of synthetic biology, researchers can engineer microorganisms or plants to produce this compound and its derivatives in a sustainable and controlled manner. helmholtz-hips.defrontiersin.orgfrontiersin.org This could lead to the development of novel pharmaceuticals, agrochemicals, and other valuable bioproducts.

Metabolic engineering aims to modify the metabolic pathways of an organism to enhance the production of a desired compound. consensus.app In the context of this compound, this could involve overexpressing key biosynthetic genes, silencing competing pathways, or introducing novel genes to create new derivatives. frontiersin.org For example, synthetic biology approaches have been successfully used to increase the production of various natural products, such as terpenoids, in engineered microbes. frontiersin.org These strategies could be adapted to optimize this compound yields in microbial cell factories. frontiersin.org

One of the key challenges in metabolic engineering is the precise control of gene expression. frontiersin.org Advanced synthetic biology tools, such as genetic circuits and dynamic control systems, can be used to fine-tune the expression of biosynthetic genes and optimize metabolic flux towards this compound production. frontiersin.orgnih.gov Furthermore, protein engineering can be employed to improve the efficiency and specificity of the enzymes involved in the pathway. mdpi.com

Plant-based production systems also hold promise for the large-scale synthesis of this compound. researchgate.net Poplar, a natural producer of this compound, has been a target for genetic engineering to enhance the production of valuable chemicals. researchgate.net By manipulating the expression of regulatory genes or key enzymes in the salicinoid pathway, it may be possible to create poplar varieties with significantly higher this compound content. researchgate.net

Table 2: Strategies for Metabolic Engineering of this compound Production

Engineering StrategyDescriptionPotential Outcome
Overexpression of Biosynthetic Genes Increasing the expression of genes encoding key enzymes in the this compound pathway.Enhanced production of this compound.
Pathway Balancing Optimizing the expression levels of multiple genes to avoid the accumulation of toxic intermediates and maximize product yield. frontiersin.orgIncreased efficiency of the biosynthetic pathway.
Heterologous Expression Introducing the this compound biosynthetic pathway into a microbial host like E. coli or yeast. helmholtz-hips.deScalable and sustainable production of this compound.
Protein Engineering Modifying the structure of biosynthetic enzymes to improve their catalytic activity or substrate specificity. mdpi.comIncreased yields and potential for novel compound synthesis.

Emerging Analytical Technologies for this compound Research

Advances in analytical technologies are crucial for driving forward research on this compound, from its fundamental biology to its potential applications. drugpatentwatch.comijsra.net The complexity of plant metabolomes requires sophisticated techniques for the accurate detection, quantification, and structural elucidation of this compound and its related compounds. researchgate.netuniversiteitleiden.nl

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) remain the gold standard for salicinoid analysis. wisc.eduresearchgate.net These techniques offer high sensitivity and resolution, allowing for the separation and identification of a wide range of salicinoids in complex plant extracts. researchgate.net Tandem mass spectrometry (MS/MS) provides further structural information, aiding in the identification of novel this compound derivatives. plos.org

Emerging technologies are further enhancing our ability to study this compound. For instance, imaging mass spectrometry techniques, such as MALDI imaging, allow for the visualization of the spatial distribution of this compound within plant tissues. researchgate.net This can provide valuable insights into its transport, storage, and ecological roles. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the structural characterization of purified compounds. bioprocessonline.com While less sensitive than MS, NMR provides detailed information about the chemical structure of molecules, which is essential for confirming the identity of novel salicinoids. Water proton NMR (wNMR) is an emerging, non-invasive technique that could potentially be used for real-time monitoring of this compound in living plants. bioprocessonline.com

The high-throughput nature of modern analytical platforms is enabling large-scale metabolomic studies. nih.gov Techniques like pyrolysis-molecular beam mass spectrometry (py-MBMS) can rapidly screen large numbers of plant samples for their chemical profiles, facilitating the identification of genotypes with desirable this compound content. nih.gov

Table 3: Key Analytical Technologies for this compound Research

TechnologyApplicationAdvantages
UHPLC-MS/MS Quantification and identification of this compound and related salicinoids in plant extracts. plos.orgwisc.eduHigh sensitivity, high resolution, and structural information. researchgate.net
MALDI Imaging MS Visualization of the spatial distribution of this compound in plant tissues. researchgate.netProvides spatial context for metabolite localization. researchgate.net
NMR Spectroscopy Structural elucidation of purified this compound and its derivatives. bioprocessonline.comProvides detailed structural information.
py-MBMS High-throughput screening of plant populations for this compound content. nih.govRapid analysis of large sample sets. nih.gov

Identification of Knowledge Gaps and Future Research Priorities for this compound

Despite the progress made in understanding this compound, several knowledge gaps remain, presenting exciting opportunities for future research. A more complete picture of the this compound biosynthetic pathway, its regulation, and its ecological functions is needed.

Biosynthesis and Regulation: While some genes involved in salicinoid biosynthesis have been identified, the complete enzymatic pathway for this compound remains to be fully elucidated. researchgate.netplos.org Future research should focus on identifying and characterizing all the enzymes and transcription factors involved in its formation. nih.govekb.eg Understanding how environmental factors and developmental cues regulate the expression of these genes is also a key priority. researchgate.net

Ecological Roles: The role of this compound in plant defense against herbivores and pathogens is an area that warrants further investigation. cdnsciencepub.com While salicinoids, in general, are known to have defensive properties, the specific contribution of this compound is not fully understood. Research is needed to determine its effects on a wider range of interacting organisms.

Metabolic Fate and Transport: How this compound is transported and stored within the plant, and how it is metabolized upon tissue damage or herbivore attack, are important unanswered questions. Elucidating these processes will provide a more dynamic understanding of its function.

Biotechnological Development: Realizing the full biotechnological potential of this compound requires overcoming several challenges. mdpi.com Optimizing yields in heterologous production systems and developing cost-effective purification methods are key research priorities. frontiersin.org Furthermore, exploring the structure-activity relationships of this compound and its derivatives could lead to the design of new molecules with enhanced biological activities.

Table 4: Future Research Priorities for this compound

Research AreaKey Questions
Biosynthesis What are all the enzymes and genes involved in the this compound biosynthetic pathway? plos.org
Regulation How is the this compound pathway regulated at the genetic and metabolic levels? nih.gov
Ecology What is the specific role of this compound in plant-herbivore and plant-pathogen interactions? cdnsciencepub.com
Metabolism How is this compound transported, stored, and catabolized within the plant?
Biotechnology How can we efficiently produce this compound and its derivatives using metabolic engineering? mdpi.com

Addressing these knowledge gaps through continued research will undoubtedly uncover new and exciting aspects of this compound biology and pave the way for its application in various fields.

Q & A

Q. What analytical methods are recommended for identifying and quantifying Tremuloidin in plant extracts?

this compound can be quantified using ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS) or UV detection. Studies recommend using UHPLC-MS for its high resolution in separating phenolic glycosides, including this compound, from complex plant matrices . For example, ethanol-based extracts (70–90%) are optimal for isolating this compound, with mass-to-solvent ratios of 1:40 and ultrasonication durations of 60 minutes enhancing yield .

Q. What are the primary biological activities of this compound in experimental models?

this compound exhibits anti-aging, anti-inflammatory, and antioxidant properties in human dermal fibroblasts. It inhibits UV-induced reactive oxygen species (ROS), suppresses MMP-1 secretion (a collagen-degrading enzyme), and enhances procollagen synthesis . In ecological contexts, it acts as a defense compound in Populus species, deterring herbivores like the tiger swallowtail butterfly (Papilio glaucus) .

Q. How can researchers optimize this compound extraction from plant sources?

Ethanol (70–90%) is the most effective solvent for this compound extraction, achieving higher yields than ethyl acetate. Key parameters include:

  • Mass-to-solvent ratio : 1:40 for maximum phenolic content.
  • Ultrasonication duration : 60 minutes for optimal compound release.
  • Post-extraction analysis : UHPLC-MS to confirm this compound presence and purity .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s anti-aging effects in skin cells?

this compound modulates MAPK signaling pathways (ERK and p38 phosphorylation) and upregulates heme oxygenase-1 (HO-1), a cytoprotective enzyme. It also inhibits COX-2, reducing inflammation-driven collagen degradation. These dual actions on oxidative stress and inflammation make it a candidate for mitigating photoaging .

Q. How should researchers address contradictory data on this compound’s bioactivity across studies?

Discrepancies, such as its inactivity against HSV-1/2 versus robust anti-aging effects, may stem from model-specific responses or variations in compound purity. Recommendations:

  • Validate extraction protocols (e.g., solvent selection impacts metabolite profiles ).
  • Use standardized cell lines (e.g., TNF-α-stimulated NHDFs for anti-aging assays ).
  • Replicate studies across multiple laboratories to control for methodological variability.

Q. How do chemotypic variations in Populus species affect this compound content and research outcomes?

Genetic differences influence this compound levels, with specific Populus genotypes clustering into distinct chemotypes. For example, acetylated phenolic glycosides and 2'-O-cinnamoyl-salicortin co-occur with this compound in certain chemotypes, potentially altering bioactivity . Researchers should genotype plant sources and report chemotypic profiles to ensure reproducibility.

Q. What experimental designs are critical for studying this compound’s synergistic effects in plant defense?

Bioassays combining this compound with related glycosides (e.g., salicortin and tremulacin) reveal synergistic toxicity in herbivores. Key steps:

  • Use neonate survival assays and feeding trials (e.g., Papilio glaucus larvae ).
  • Monitor consumption rates, gut lesions, and detoxification enzyme activity (e.g., carboxylesterase).

Q. What advanced techniques ensure this compound’s structural integrity and purity in pharmacological studies?

MALDI-TOF imaging mass spectrometry (IMS) at 50 μm spatial resolution confirms this compound’s localization in plant tissues . For purity, combine UHPLC-MS with nuclear magnetic resonance (NMR) to resolve stereoisomers (this compound has 5 defined stereocenters ).

Q. How can researchers improve reproducibility in this compound studies across different biological models?

  • Standardize cell culture conditions (e.g., UV exposure duration for photoaging models ).
  • Report solvent-specific extraction yields (e.g., ethanol vs. ethyl acetate ).
  • Use genetically uniform plant material or detail chemotypic variations .

What are the unresolved questions regarding this compound’s regulation of MAPK pathways?

Current gaps include its kinase-specific inhibition mechanisms (e.g., direct vs. indirect ERK/p38 modulation) and crosstalk with other pathways like Nrf2/HO-1. Proposed methodologies:

  • siRNA knockdown of HO-1/COX-2 to isolate this compound’s primary targets .
  • Phosphoproteomics to map downstream signaling effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.